N-(Prop-2-en-1-yl)but-2-enethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Prop-2-en-1-yl)but-2-enethioamide is an organic compound characterized by the presence of both an allyl group and a butenethioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Prop-2-en-1-yl)but-2-enethioamide typically involves the reaction of allyl amine with but-2-enethioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(Prop-2-en-1-yl)but-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Prop-2-en-1-yl)but-2-enethioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Prop-2-en-1-yl)but-2-enethioamide involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. It may also inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(Prop-2-en-1-yl)acetamide
- N-(Prop-2-en-1-yl)butanamide
- N-(Prop-2-en-1-yl)prop-2-enamide
Properties
CAS No. |
827320-19-4 |
---|---|
Molecular Formula |
C7H11NS |
Molecular Weight |
141.24 g/mol |
IUPAC Name |
N-prop-2-enylbut-2-enethioamide |
InChI |
InChI=1S/C7H11NS/c1-3-5-7(9)8-6-4-2/h3-5H,2,6H2,1H3,(H,8,9) |
InChI Key |
POWOOZKCYVENKE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=S)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.